![molecular formula C21H18Cl2N2O3S B2741390 3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795301-60-8](/img/structure/B2741390.png)
3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
The compound is a complex organic molecule that includes a biphenyl group, a piperidine ring, and a thiazolidinedione group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the biphenyl group, the introduction of the dichloro groups, the formation of the piperidine ring, and the attachment of the thiazolidinedione group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the dichloro groups could make the compound more polar, while the multiple ring structures could influence its stability and reactivity .Scientific Research Applications
Antimicrobial Activity
Research has shown that thiazolidine-2,4-dione derivatives possess significant antimicrobial properties. A study synthesized a series of compounds by Knoevenagel condensation, which displayed good activity against gram-positive bacteria and excellent antifungal activity, demonstrating their potential as antimicrobial agents (Prakash et al., 2011).
Anticancer Activity
Another area of interest is the anticancer potential of thiazolidine-2,4-dione derivatives. Research involving the synthesis of N-substituted indole derivatives revealed compounds with promising anticancer activity against the MCF-7 human breast cancer cell line, highlighting the therapeutic potential of these compounds in oncology (Kumar & Sharma, 2022).
Antidiabetic Agents
Thiazolidine-2,4-dione compounds have also been recognized for their antidiabetic properties. A study focused on synthesizing novel derivatives as antidiabetic agents found that these compounds significantly reduced blood glucose levels, indicating their utility in managing diabetes (Kadium et al., 2022).
Synthesis and Characterization
Research on the synthesis and characterization of thiazolidine-2,4-dione derivatives has provided insights into their chemical properties and potential applications. Studies have described the efficient synthesis of these compounds and their structural characterization, laying the groundwork for their application in various biomedical fields (Yang et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating more efficient synthesis methods, studying its reactivity under various conditions, and exploring its potential uses in fields such as pharmaceuticals or materials science .
properties
IUPAC Name |
3-[1-[4-(3,4-dichlorophenyl)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c22-17-6-5-15(11-18(17)23)13-1-3-14(4-2-13)20(27)24-9-7-16(8-10-24)25-19(26)12-29-21(25)28/h1-6,11,16H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIQVBDPZIZZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione |
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